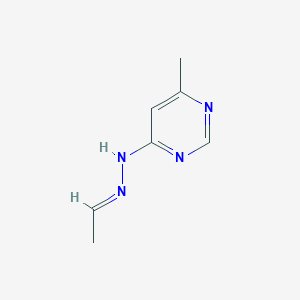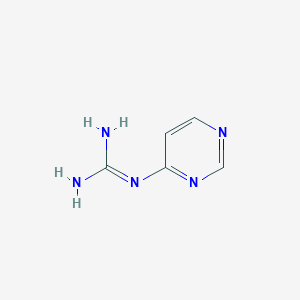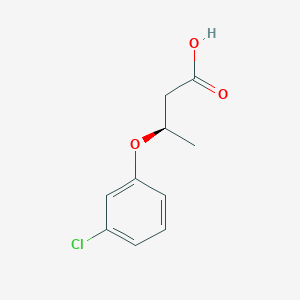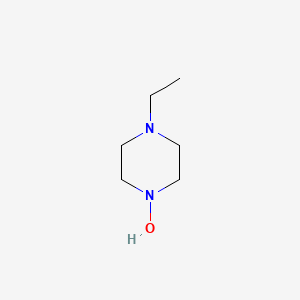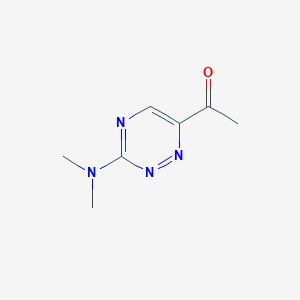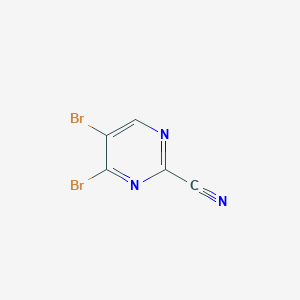
4,5-Dibromopyrimidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromopyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5HBr2N3. This compound is characterized by the presence of two bromine atoms at the 4th and 5th positions of the pyrimidine ring and a cyano group at the 2nd position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromopyrimidine-2-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-2-carbonitrile with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th and 5th positions.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of less hazardous brominating agents and solvents is also explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 4,5-Dibromopyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: Often employ palladium catalysts and ligands under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Yield various substituted pyrimidines depending on the nucleophile used.
Reduction Reactions: Produce amines or other reduced derivatives.
Coupling Reactions: Result in biaryl or other coupled products.
科学的研究の応用
4,5-Dibromopyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Investigated for its role in the synthesis of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and materials science for developing new functional materials.
作用機序
The mechanism by which 4,5-Dibromopyrimidine-2-carbonitrile exerts its effects is largely dependent on its chemical reactivity. The bromine atoms and cyano group make it a versatile intermediate for various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its application.
類似化合物との比較
4-Bromopyrimidine-2-carbonitrile: Lacks the second bromine atom, making it less reactive in certain substitution reactions.
5-Bromopyrimidine-2-carbonitrile: Similar to 4,5-Dibromopyrimidine-2-carbonitrile but with only one bromine atom, affecting its reactivity and applications.
2,4-Dibromopyrimidine: Lacks the cyano group, which limits its use in certain synthetic applications.
Uniqueness: this compound’s unique combination of two bromine atoms and a cyano group makes it a highly versatile intermediate. This allows for a broader range of chemical transformations and applications compared to its similar compounds.
特性
分子式 |
C5HBr2N3 |
|---|---|
分子量 |
262.89 g/mol |
IUPAC名 |
4,5-dibromopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5HBr2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H |
InChIキー |
YSCROMQRTLLFAG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)C#N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
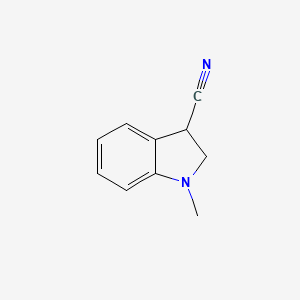
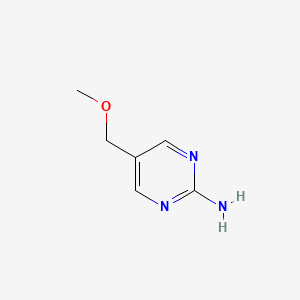
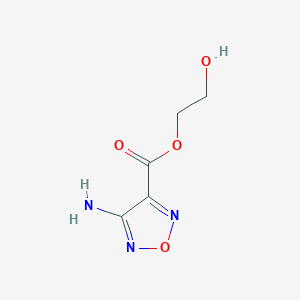

![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)

